REACTION_CXSMILES
|
[N:1]1([CH2:6][CH:7]([P:16]([O:21]CC)(=[O:20])[O:17]CC)[P:8]([O:13]CC)(=[O:12])[O:9]CC)[CH:5]=[CH:4][CH:3]=[N:2]1.[N:24]1([CH2:29][CH:30]([P:39]([O:44]CC)(=[O:43])[O:40]CC)[P:31]([O:36]CC)(=[O:35])[O:32]CC)[CH:28]=[CH:27][N:26]=[CH:25]1.C[Si](C)(C)Br>CO>[N:1]1([CH2:6][CH:7]([P:8]([OH:13])(=[O:9])[OH:12])[P:16]([OH:20])(=[O:17])[OH:21])[CH:5]=[CH:4][CH:3]=[N:2]1.[N:24]1([CH2:29][CH:30]([P:31]([OH:36])(=[O:32])[OH:35])[P:39]([OH:43])(=[O:40])[OH:44])[CH:28]=[CH:27][N:26]=[CH:25]1
|
Name
|
tetraethyl 2-(pyrazol-1-yl)ethane-1,1-diphosphonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(N=CC=C1)CC(P(OCC)(=O)OCC)P(OCC)(=O)OCC
|
Name
|
tetraethyl 2-(imidazol-1-yl)ethane-1,1-diphosphonate
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N1(C=NC=C1)CC(P(OCC)(=O)OCC)P(OCC)(=O)OCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C[Si](Br)(C)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
N1(N=CC=C1)CC(P(O)(=O)O)P(O)(=O)O
|
Name
|
|
Type
|
product
|
Smiles
|
N1(C=NC=C1)CC(P(O)(=O)O)P(O)(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |